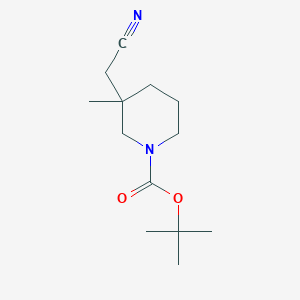
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyanomethyl group, and a methyl group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperidine-1-carboxylate with cyanomethyl reagents under controlled conditions. One common method is the use of a flow microreactor system, which allows for efficient and sustainable synthesis . The reaction conditions often include the use of solvents such as methylene chloride or chloroform, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. The use of advanced technologies like flow microreactors enables the direct introduction of functional groups into the compound, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted piperidine derivatives .
科学的研究の応用
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, ion channels, and receptors. For example, it may inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding . This interaction can modulate cellular processes and pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl (cyanomethyl)carbamate: Similar in structure and used in similar applications.
Tert-butyl (S)-3-(cyanomethyl)piperidine-1-carboxylate: Another piperidine derivative with similar functional groups.
Uniqueness
Tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability, while the cyanomethyl and methyl groups offer versatility in chemical modifications and interactions with biological targets .
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
tert-butyl 3-(cyanomethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-5-6-13(4,10-15)7-8-14/h5-7,9-10H2,1-4H3 |
InChIキー |
KWNQUEZTQXLPED-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



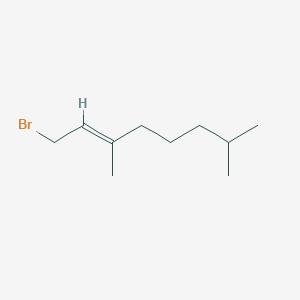
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
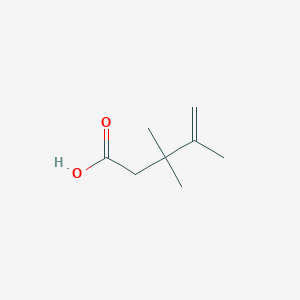
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
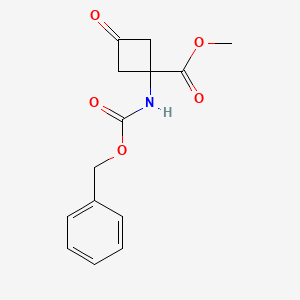
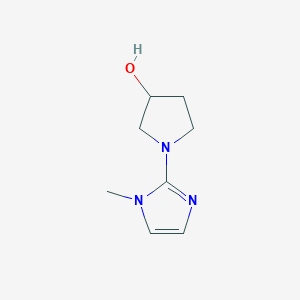
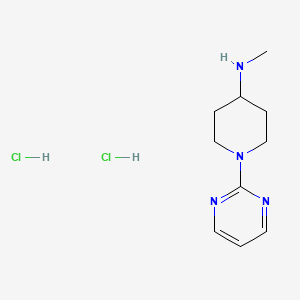
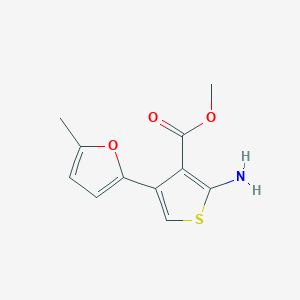
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)

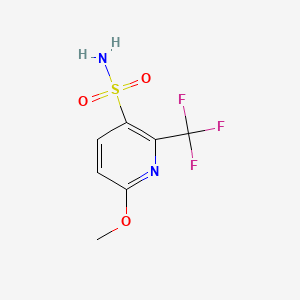

![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
